methyl 4-{[2-((E)-{[oxo(4-toluidino)acetyl]hydrazono}methyl)phenoxy]methyl}benzoate
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Overview
Description
Methyl 4-{[2-((E)-{[oxo(4-toluidino)acetyl]hydrazono}methyl)phenoxy]methyl}benzoate is a complex organic compound with the molecular formula C18H17N3O4 It is known for its unique structure, which includes a benzoate ester, a hydrazone linkage, and a toluidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[2-((E)-{[oxo(4-toluidino)acetyl]hydrazono}methyl)phenoxy]methyl}benzoate typically involves multiple steps. One common method includes the following steps:
Formation of the hydrazone linkage: This step involves the reaction of 4-toluidine with oxoacetyl chloride to form the oxo(4-toluidino)acetyl intermediate.
Hydrazone formation: The intermediate is then reacted with hydrazine to form the hydrazone linkage.
Esterification: The hydrazone intermediate is then esterified with methyl 4-hydroxybenzoate under acidic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[2-((E)-{[oxo(4-toluidino)acetyl]hydrazono}methyl)phenoxy]methyl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to an amine.
Substitution: The benzoate ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of oxides or quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Methyl 4-{[2-((E)-{[oxo(4-toluidino)acetyl]hydrazono}methyl)phenoxy]methyl}benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-{[2-((E)-{[oxo(4-toluidino)acetyl]hydrazono}methyl)phenoxy]methyl}benzoate involves its interaction with specific molecular targets and pathways. The hydrazone linkage can interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The compound’s structure allows it to bind to specific receptors or enzymes, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-{[2-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)phenoxy]methyl}benzoate
- Methyl 4-{[2-((E)-{[oxo(2-toluidino)acetyl]hydrazono}methyl)phenoxy]methyl}benzoate
- Methyl 4-{[2-((E)-{[oxo(4-ethoxyanilino)acetyl]hydrazono}methyl)phenoxy]methyl}benzoate
Uniqueness
Methyl 4-{[2-((E)-{[oxo(4-toluidino)acetyl]hydrazono}methyl)phenoxy]methyl}benzoate is unique due to its specific hydrazone linkage and the presence of the 4-toluidino moiety. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
881840-16-0 |
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Molecular Formula |
C25H23N3O5 |
Molecular Weight |
445.5 g/mol |
IUPAC Name |
methyl 4-[[2-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenoxy]methyl]benzoate |
InChI |
InChI=1S/C25H23N3O5/c1-17-7-13-21(14-8-17)27-23(29)24(30)28-26-15-20-5-3-4-6-22(20)33-16-18-9-11-19(12-10-18)25(31)32-2/h3-15H,16H2,1-2H3,(H,27,29)(H,28,30)/b26-15+ |
InChI Key |
XFSGAXRCUCOPPO-CVKSISIWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=CC=C2OCC3=CC=C(C=C3)C(=O)OC |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=CC=C2OCC3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
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